N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a triazolo-pyridine moiety, a piperidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and inflammation.
Mode of Action
It’s worth noting that similar compounds have been found to intercalate dna . DNA intercalation involves the insertion of molecules between the planar bases of DNA. This can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in the context of cancer treatment.
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a wide range of biochemical pathways, including metabolism, neurotransmission, and hormone synthesis.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other drugs.
Result of Action
Similar compounds have been found to exhibit anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyridine Moiety: This can be achieved through a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of copper acetate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chlorides under basic conditions.
Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazolo-pyridine moiety using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation, often in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced triazolo-pyridine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in the construction of star-shaped derivatives with specific electronic properties.
Uniqueness
N-(4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide stands out due to its unique combination of a triazolo-pyridine moiety, a piperidine ring, and a sulfonyl group, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and modulate various cellular pathways makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14(25)20-16-5-7-17(8-6-16)28(26,27)23-12-9-15(10-13-23)19-22-21-18-4-2-3-11-24(18)19/h2-8,11,15H,9-10,12-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQPNKYDBUYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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